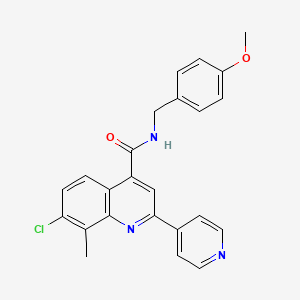
7-chloro-N-(4-methoxybenzyl)-8-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide
Overview
Description
7-chloro-N-(4-methoxybenzyl)-8-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide, also known as CmpdA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic properties. This compound belongs to the class of quinolinecarboxamides, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of 7-chloro-N-(4-methoxybenzyl)-8-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth, inflammation, and oxidative stress. 7-chloro-N-(4-methoxybenzyl)-8-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide has been shown to inhibit the activity of enzymes such as PI3K, Akt, and mTOR, which are involved in cell growth and survival. 7-chloro-N-(4-methoxybenzyl)-8-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide also inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in inflammation. In addition, 7-chloro-N-(4-methoxybenzyl)-8-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide has been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
7-chloro-N-(4-methoxybenzyl)-8-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, 7-chloro-N-(4-methoxybenzyl)-8-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide inhibits cell growth and induces apoptosis by activating caspase-3 and PARP cleavage. In inflammation, 7-chloro-N-(4-methoxybenzyl)-8-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 by inhibiting NF-κB signaling. In neurodegenerative disorders, 7-chloro-N-(4-methoxybenzyl)-8-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide protects neurons from oxidative stress by activating the Nrf2 pathway.
Advantages and Limitations for Lab Experiments
7-chloro-N-(4-methoxybenzyl)-8-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, 7-chloro-N-(4-methoxybenzyl)-8-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide also has some limitations, including its low water solubility, which can make it difficult to use in certain experiments. In addition, 7-chloro-N-(4-methoxybenzyl)-8-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide can be toxic at high concentrations, which can limit its use in some assays.
Future Directions
There are several future directions for the research on 7-chloro-N-(4-methoxybenzyl)-8-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide. One direction is to study its potential therapeutic properties in other diseases, such as cardiovascular disease and diabetes. Another direction is to optimize the synthesis of 7-chloro-N-(4-methoxybenzyl)-8-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide to improve its yield and purity. In addition, further studies are needed to understand the mechanism of action of 7-chloro-N-(4-methoxybenzyl)-8-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide and its potential side effects. Finally, the development of 7-chloro-N-(4-methoxybenzyl)-8-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide derivatives with improved properties could lead to the discovery of new therapeutic agents.
Scientific Research Applications
7-chloro-N-(4-methoxybenzyl)-8-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide has been extensively studied for its potential therapeutic properties in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 7-chloro-N-(4-methoxybenzyl)-8-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. Inflammation is a common feature of many diseases, and 7-chloro-N-(4-methoxybenzyl)-8-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorders, 7-chloro-N-(4-methoxybenzyl)-8-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide has been shown to protect neurons from oxidative stress and improve cognitive function.
properties
IUPAC Name |
7-chloro-N-[(4-methoxyphenyl)methyl]-8-methyl-2-pyridin-4-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O2/c1-15-21(25)8-7-19-20(13-22(28-23(15)19)17-9-11-26-12-10-17)24(29)27-14-16-3-5-18(30-2)6-4-16/h3-13H,14H2,1-2H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQNUJPVXGLACSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2C(=O)NCC3=CC=C(C=C3)OC)C4=CC=NC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-N-(4-methoxybenzyl)-8-methyl-2-(pyridin-4-yl)quinoline-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(2-chlorophenoxy)-7-[(2-fluorobenzyl)oxy]-4H-chromen-4-one](/img/structure/B4762406.png)
![N-(sec-butyl)-4-methoxy-3-[(4-methyl-1-piperidinyl)carbonyl]benzenesulfonamide](/img/structure/B4762407.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[(5-{[(2,4-dichlorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4762413.png)
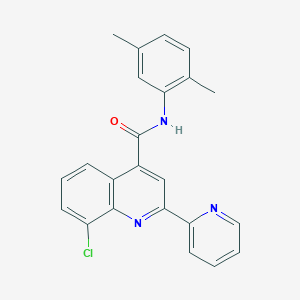
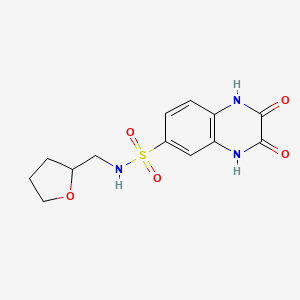
![N-[1-(3-isopropenylphenyl)-1-methylethyl]-4-phenyl-1-piperazinecarboxamide](/img/structure/B4762437.png)

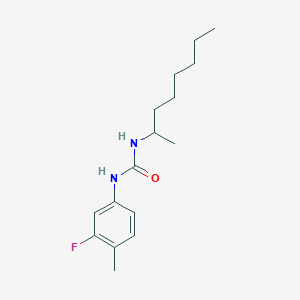
![N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(4-ethylphenyl)acrylamide](/img/structure/B4762452.png)
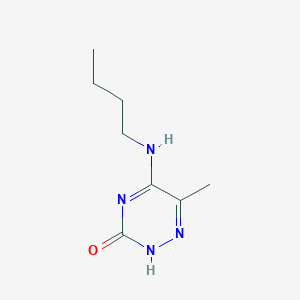
![N-(3-fluorophenyl)-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4762469.png)
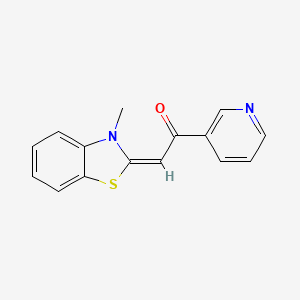
![2-ethoxy-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B4762497.png)
![N-[3-(dimethylamino)propyl]-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4762502.png)